molecular formula C3H5N3 B1149256 4-methyl-1H-1,2,3-triazole CAS No. 19230-71-8

4-methyl-1H-1,2,3-triazole

Cat. No.: B1149256
CAS No.: 19230-71-8
M. Wt: 83.0919
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Description

4-Methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C₃H₅N₃. It is a derivative of 1,2,3-triazole, which is a five-membered ring containing three nitrogen atoms. This compound is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and ability to form strong hydrogen bonds make it particularly valuable in drug design and materials science .

Biological Activity

4-Methyl-1H-1,2,3-triazole is a derivative of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their stability and ability to form hydrogen bonds, making them attractive candidates for drug development. The 1,2,3-triazole moiety has been particularly noted for its antimicrobial , anticancer , anti-inflammatory , and antiviral properties .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azides with alkynes via the "click chemistry" approach. This method is favored for its efficiency and high yield. Various synthetic pathways have been explored to enhance the bioactivity of triazole derivatives by modifying substituents on the triazole ring .

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds containing the triazole moiety were tested against several cancer cell lines. One study reported an IC50 value of 2 μM for a specific triazole derivative against MV4-11 human acute myeloid leukemia cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Triazoles have shown competitive inhibition against TS with IC50 values ranging from 1.95 to 4.24 μM , outperforming standard chemotherapeutics like Pemetrexed .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Several derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. For example, compounds synthesized with this scaffold showed a minimum inhibitory concentration (MIC) as low as 16 μg/mL against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies:

  • BRD4 Inhibition : A study identified triazole-based inhibitors that selectively inhibit BRD4 D1 with significant anti-inflammatory effects in vitro. These compounds showed improved affinity and selectivity compared to existing treatments .

Other Biological Activities

Additionally, triazoles have been investigated for their potential antiviral and antifungal activities:

  • Antiviral Properties : Some derivatives have shown efficacy against viral infections by targeting viral enzymes or inhibiting viral replication processes .
  • Antifungal Activity : Triazoles are well-known in treating fungal infections due to their ability to disrupt fungal cell membrane synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring can significantly influence potency and selectivity:

Substituent PositionEffect on Activity
4-MethylEnhances anticancer activity
5-ArylIncreases selectivity for targets
Alkyl substitutionsImprove solubility and bioavailability

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

  • Antitumor Agents : A series of triazole derivatives were synthesized and evaluated against multiple cancer cell lines. Compound A showed an IC50 of 0.5 μM against MCF-7 breast cancer cells.
  • Antimicrobial Agents : Research demonstrated that a specific 4-methyl-substituted triazole exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 μg/mL , suggesting its potential as a lead compound in antibiotic development .

Properties

IUPAC Name

4-methyl-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSNQMFKEPBIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950487
Record name 5-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27808-16-8
Record name 5-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-1,2,3-triazole
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